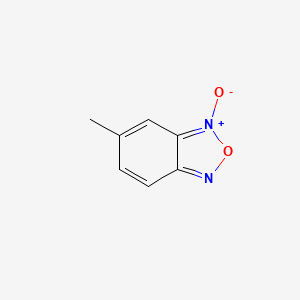

6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate

Beschreibung

BenchChem offers high-quality 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-methyl-3-oxido-2,1,3-benzoxadiazol-3-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-5-2-3-6-7(4-5)9(10)11-8-6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWHSCQAHBHQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=[N+](ON=C2C=C1)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305913 |

Source

|

| Record name | 6-methyl-2,1,3-benzoxadiazol-1-ium-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-05-8 |

Source

|

| Record name | NSC172604 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-2,1,3-benzoxadiazol-1-ium-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Photophysical Versatility of Benzoxadiazole Derivatives: An In-depth Technical Guide

This guide provides a comprehensive exploration of the photophysical properties of 2,1,3-benzoxadiazole (BOD) derivatives, a class of heterocyclic compounds that have garnered significant attention for their remarkable fluorescence characteristics and broad applicability in materials science and biomedical research. From fundamental principles to advanced applications, this document serves as a technical resource for researchers, scientists, and drug development professionals.

Introduction to Benzoxadiazole and its Derivatives

The 2,1,3-benzoxadiazole scaffold, a bicyclic aromatic heterocycle, is the core of a versatile class of fluorophores. While the parent compound is weakly fluorescent, its derivatives, particularly those with electron-donating and/or electron-accepting substituents, exhibit a wide range of tunable emission colors and high fluorescence quantum yields.[1][2][3] This has led to their extensive investigation and use in various fields, including the development of fluorescent probes for bioimaging, sensors for metal ions and other analytes, and as active components in organic light-emitting diodes (OLEDs).[4][5][6][7][8]

The defining characteristic of many fluorescent benzoxadiazole derivatives is the presence of an intramolecular charge transfer (ICT) character in their excited state.[9][10] This phenomenon, where electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation, is responsible for many of their desirable photophysical properties, including large Stokes shifts and pronounced solvatochromism.[9][11]

Fundamental Principles of Photophysics

To fully appreciate the properties of benzoxadiazole derivatives, it is essential to understand the fundamental photophysical processes that govern the interaction of molecules with light. These processes are elegantly summarized in the Perrin-Jablonski diagram.[12][13][14][15][16]

The Jablonski Diagram: A Visual Guide to Molecular Photophysics

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[12][13][14][15][16]

Caption: A simplified Jablonski diagram illustrating the key photophysical processes.

Key Processes:

-

Absorption: A molecule absorbs a photon, promoting an electron from the ground electronic state (S₀) to an excited singlet state (S₁ or higher). This is a very fast process, occurring on the femtosecond timescale.

-

Vibrational Relaxation and Internal Conversion: In the excited state, the molecule rapidly loses excess vibrational energy as heat to its surroundings (vibrational relaxation) and can transition between electronic states of the same multiplicity without the emission of light (internal conversion). These are also very fast processes.[12][14]

-

Fluorescence: After reaching the lowest vibrational level of the first excited singlet state (S₁), the molecule can return to the ground state (S₀) by emitting a photon. This process is known as fluorescence and typically occurs on the nanosecond timescale.[13][14]

-

Intersystem Crossing (ISC): The excited molecule can undergo a spin-forbidden transition from a singlet state (S₁) to a triplet state (T₁).[12][16]

-

Phosphorescence: From the triplet state, the molecule can return to the ground state by emitting a photon. This process, known as phosphorescence, is much slower than fluorescence, lasting from microseconds to seconds, due to its spin-forbidden nature.[13][16]

Core Photophysical Properties of Benzoxadiazole Derivatives

The utility of benzoxadiazole derivatives as fluorophores stems from their favorable photophysical properties, which can be rationally tuned through synthetic modifications.

Absorption and Emission Spectra

Benzoxadiazole derivatives typically exhibit absorption maxima in the near-UV to visible region of the electromagnetic spectrum.[1][9] The position of the absorption maximum (λabs) is influenced by the extent of π-conjugation and the nature of the substituents on the benzoxadiazole core. The emission spectra are generally broad and unstructured, which is characteristic of molecules that undergo a significant change in geometry or electronic structure in the excited state, such as those with ICT character.[9][10]

Stokes Shift

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. Benzoxadiazole derivatives are known for their large Stokes shifts, which is a direct consequence of the ICT process.[1][4][9] Upon excitation, the molecule reorganizes to a more polar excited state, which is lower in energy than the initially excited Franck-Condon state. This relaxation process leads to emission at a lower energy (longer wavelength) than absorption. A large Stokes shift is advantageous for fluorescence applications as it minimizes self-absorption and improves the signal-to-noise ratio.[4]

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. Benzoxadiazole derivatives can exhibit high quantum yields, making them bright fluorophores.[3][9] The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. For many benzoxadiazole derivatives, the lifetime is on the order of a few nanoseconds.[17]

Solvatochromism: The Influence of the Environment

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. Benzoxadiazole derivatives with significant ICT character often exhibit pronounced positive solvatochromism, where the emission wavelength red-shifts (shifts to longer wavelengths) as the polarity of the solvent increases.[1][3][9][11] This is because a more polar solvent can better stabilize the polar excited state, thus lowering its energy and resulting in a lower energy emission.[11]

Table 1: Photophysical Properties of Representative Benzoxadiazole Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | Reference |

| 9a | Heptane | 419 | 457 | ~2000 | 0.27 | [17] |

| 9a | Toluene | 420 | 474 | ~2800 | 0.44 | [17] |

| 9a | THF | 421 | 478 | ~3000 | 0.53 | [17] |

| 9a | Acetone | 423 | 486 | ~3200 | 0.71 | [17] |

| 9a | Chloroform | 419 | 494 | 3738 | ~0.5 | [1][9] |

| 9b | Chloroform | 419 | 498 | 3786 | ~0.5 | [1][9] |

| 9c | Chloroform | 419 | 495 | 3747 | ~0.5 | [1][9] |

| 9d | Chloroform | 419 | 498 | 3786 | ~0.5 | [1][9] |

Note: Compounds 9a-d are D-π-A-π-D fluorophores containing a 2,1,3-benzoxadiazole unit.[1][9]

Tuning Photophysical Properties: The Role of Substituents

A key advantage of benzoxadiazole derivatives is the ability to fine-tune their photophysical properties through synthetic chemistry. By strategically introducing different substituent groups onto the benzoxadiazole core, researchers can modulate the electronic structure and, consequently, the absorption and emission characteristics.[2][18]

The general principle involves creating a "push-pull" system, where an electron-donating group (D) and an electron-accepting group (A) are attached to the conjugated π-system of the benzoxadiazole. The benzoxadiazole unit itself is electron-deficient and often acts as the acceptor.

Caption: Intramolecular Charge Transfer (ICT) in a D-π-A substituted benzoxadiazole.

-

Electron-Donating Groups (EDGs): Groups such as amines (-NR₂), alkoxides (-OR), and alkyl groups donate electron density to the π-system. The introduction of EDGs generally leads to a red-shift in both the absorption and emission spectra.

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halides withdraw electron density from the π-system. The effect of EWGs on the photophysical properties can be more complex and depends on their position and strength.

By carefully selecting the donor and acceptor groups, it is possible to create a library of benzoxadiazole derivatives with a wide range of emission colors, from blue to red, and varying sensitivities to their environment.[11]

Experimental Methodologies for Characterization

Accurate characterization of the photophysical properties of benzoxadiazole derivatives is crucial for their development and application. The following are standard experimental protocols for these measurements.

Synthesis of Benzoxadiazole Derivatives

A common synthetic route to the 2,1,3-benzoxadiazole core involves the cyclization of a 2-nitroaniline precursor.[1]

Protocol: Synthesis of 2,1,3-Benzoxadiazole

-

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide: To a mixture of 2-nitroaniline, a phase-transfer catalyst such as tetrabutylammonium bromide, and an organic solvent (e.g., diethyl ether), a solution of sodium hypochlorite is added dropwise. The reaction is stirred at room temperature. The organic layer is then separated, and the solvent is removed under reduced pressure to yield the N-oxide product.[1]

-

Step 2: Reduction to 2,1,3-Benzoxadiazole: The 2,1,3-benzoxadiazole-1-oxide is dissolved in a suitable solvent like toluene, and a reducing agent such as triphenylphosphine is added. The mixture is refluxed for several hours. After cooling, the product is purified, typically by column chromatography on silica gel.[1][9]

Further functionalization can be achieved through various cross-coupling reactions, such as the Sonogashira or Suzuki reactions, to introduce desired substituents.[7][19]

UV-Visible Absorption and Fluorescence Spectroscopy

These are the primary techniques used to determine the absorption and emission properties of a fluorophore.

Protocol: Spectroscopic Measurements

-

Sample Preparation: Prepare a dilute solution of the benzoxadiazole derivative in a spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

-

Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range. The wavelength of maximum absorbance (λabs) and the molar extinction coefficient (ε) can be determined.

-

Emission and Excitation Spectra: Record the fluorescence emission spectrum using a spectrofluorometer by exciting the sample at or near its λabs. The wavelength of maximum emission (λem) is then determined. The excitation spectrum is recorded by scanning the excitation wavelength while monitoring the emission at λem.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is typically determined relative to a well-characterized standard.

Protocol: Relative Quantum Yield Determination

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.55) is a common standard.[9]

-

Data Acquisition: Record the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths). Ensure the absorbance of both solutions at the excitation wavelength is low (< 0.1) to minimize inner filter effects.

-

Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Applications of Benzoxadiazole Derivatives

The unique photophysical properties of benzoxadiazole derivatives have led to their use in a wide array of applications.

Bioimaging and Fluorescent Probes

The sensitivity of their fluorescence to the local environment makes benzoxadiazole derivatives excellent candidates for fluorescent probes.[4][5][6] They have been successfully used to label and visualize various cellular components, including lipid droplets and DNA.[4][20] Their large Stokes shifts and high quantum yields contribute to high-contrast imaging with good signal-to-noise ratios.[4][5]

Chemical Sensors

The ability of benzoxadiazole derivatives to change their fluorescence properties upon binding to specific analytes has been exploited in the development of chemical sensors. For example, they have been incorporated into probes for the detection of metal ions, where coordination to the metal ion modulates the fluorescence output.[6][21][22][23]

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence efficiency and tunable emission colors of benzoxadiazole derivatives make them attractive materials for use in OLEDs.[7][8] They can be employed as emissive materials in the light-emitting layer of the device. By carefully designing the molecular structure, it is possible to achieve emission across the visible spectrum.

Conclusion and Future Outlook

Benzoxadiazole derivatives represent a powerful and versatile class of fluorophores with a rich and tunable photochemistry. Their core properties, including strong absorption, high fluorescence quantum yields, large Stokes shifts, and sensitivity to the environment, have established them as valuable tools in diverse scientific and technological fields. The ability to systematically modify their structure through organic synthesis provides a clear path for the rational design of new derivatives with tailored photophysical properties for specific applications. Future research in this area will likely focus on the development of next-generation probes with enhanced photostability, two-photon absorption cross-sections for deep-tissue imaging, and novel sensing mechanisms for a wider range of analytes. The continued exploration of the fundamental photophysics of these fascinating molecules will undoubtedly unlock even greater potential in areas ranging from advanced materials to biomedical diagnostics.

References

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

-

Perrin-Jablonski Diagram. Edinburgh Instruments. [Link]

-

Jablonski diagram. Wikipedia. [Link]

-

Fluorescence and Phosphorescence. Chemistry LibreTexts. [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Center for Biotechnology Information. [Link]

-

Jablonski Energy Diagram. Evident Scientific. [Link]

-

Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. ResearchGate. [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]

-

Substituted Benzoxadiazoles as Fluorogenic Probes: A Computational Study of Absorption and Fluorescence. ACS Publications. [Link]

-

Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Royal Society of Chemistry. [Link]

-

Substituent effect on photophysical properties of bi-1,3,4-oxadiazole derivatives in solution. ResearchGate. [Link]

-

Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications. [Link]

-

Supplementary Material Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores— Combined Experimental, Optical, Elec. Frontiers Media. [Link]

-

Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ACS Publications. [Link]

-

Experimental photophysical characterization of fluorophores in the vicinity of gold nanoparticles. PubMed. [Link]

-

Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ResearchGate. [Link]

-

Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. Taylor & Francis Online. [Link]

-

2,1,3-Benzoxadiazole and 2,1,3-benzothiadiazole-based fluorescent compounds: Synthesis, characterization and photophysical/electrochemical properties. ResearchGate. [Link]

-

Characterization of Photophysical Properties of Photoactivatable Fluorescent Proteins for Super-Resolution Microscopy. ACS Publications. [Link]

-

A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor for Optical Detection of Zn2+ and Cd2+. MDPI. [Link]

-

Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. National Center for Biotechnology Information. [Link]

-

Oxadiazole derivatives as bipolar host materials for high-performance blue and green phosphorescent organic light-emitting diodes. National Center for Biotechnology Information. [Link]

-

The Effect of meta-Substitution on the Photochemical Properties of Benzoxazole Derivatives. Semantic Scholar. [Link]

-

Photophysics of Fluorescent Probes for Single-Molecule Biophysics and Super-Resolution Imaging. SciSpace. [Link]

-

2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties. ResearchGate. [Link]

-

Photophysics of Benzoxazole and Dicyano Functionalised Diketopyrrolopyrrole Derivatives: Insights into Ultrafast Processes and the Triplet State. Chemistry Europe. [Link]

-

1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. Royal Society of Chemistry. [Link]

-

2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Semantic Scholar. [Link]

-

Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives. Royal Society of Chemistry. [Link]

-

A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. MDPI. [Link]

-

Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties. PubMed. [Link]

-

INVESTIGATIONS OF THE PHOTOPHYSICAL PROPERTIES OF FLUORESCENT PROTEINS AND THEIR IMPLICATIONS FOR ANALYSIS OF FÖRSTER RESONANCE ENERGY TRANSFER MEASUREMENTS. University of Wisconsin-Madison. [Link]

-

Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. ResearchGate. [Link]

-

Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. National Center for Biotechnology Information. [Link]

-

Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. National Center for Biotechnology Information. [Link]

-

El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode. ResearchGate. [Link]

-

Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. ResearchGate. [Link]

Sources

- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. edinst.com [edinst.com]

- 13. ossila.com [ossila.com]

- 14. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Jablonski Energy Diagram [evidentscientific.com]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. boa.unimib.it [boa.unimib.it]

- 22. Selective aqueous fluorescent probes for metal ions based on benzoyl hydrazone derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

The Solubility Profile of 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate in Organic Solvents: A Technical Guide

Executive Summary

Understanding the solubility profile of 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate (widely known as 5-methylbenzofuroxan or 5-methyl-2,1,3-benzoxadiazole 1-oxide; CAS: 19164-41-1) is a critical prerequisite for its application in organic synthesis and drug development[1][2]. This highly polarized, electron-deficient aromatic compound serves as a vital intermediate in the synthesis of agricultural fungicides, phenazine N,N-dioxides, and biologically active fluoroquinolone hybrids[3][4][5]. It is also investigated as a lipophilic, thiol-dependent nitric oxide (NO) donor[6].

This technical guide synthesizes the thermodynamic principles, empirical solubility data, and field-validated experimental protocols required to handle this compound effectively in various organic solvent systems.

Physicochemical Properties

The solubility of 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate is governed by its unique molecular architecture: a hydrophobic methylbenzene ring fused to a highly polar, electron-withdrawing furoxan (1,2,5-oxadiazole 1-oxide) ring.

| Physicochemical Property | Value / Description |

| IUPAC Name | 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate |

| Common Synonyms | 5-Methylbenzofuroxan; 5-Methyl-2,1,3-benzoxadiazole 1-oxide[2] |

| CAS Registry Number | 19164-41-1[1][2] |

| Molecular Formula | C₇H₆N₂O₂[1] |

| Molecular Weight | 150.13 g/mol [2][7] |

| LogP (Octanol/Water) | ~0.77 (Calculated)[2] |

| Melting Point | 96 – 98 °C |

| Appearance | Yellow powder / off-white crystals[1] |

Solubility Profile & Mechanistic Causality

The compound's dual nature—possessing both a lipophilic hydrocarbon domain and a highly polarized N–O dipole—dictates its differential solubility across organic solvent classes.

Polar Aprotic Solvents (DMSO, DMF, THF)

Solubility: Excellent Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF) are the premier choices for solvating 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate. The compound dissolves readily in DMSO at room temperature[3].

-

Causality: The high dielectric constant of DMSO perfectly matches the polarity of the benzofuroxan ring. Because polar aprotic solvents do not donate hydrogen bonds, they stabilize the polarized N–O dipole via strong dipole-dipole interactions without creating an energetic penalty associated with breaking a solvent's internal hydrogen-bond network. In synthetic applications, DMSO is frequently used as both a solvent and a reactant, such as in the synthesis of sulfoximine derivatives[8].

Polar Protic Solvents (Methanol, Ethanol)

Solubility: Moderate While the compound is soluble in methanol, its thermodynamic saturation limit is lower than in aprotic solvents. Often, reactions in methanol require heating or refluxing to maintain the compound in solution[3][7].

-

Causality: Protic solvents can engage in hydrogen bonding with the electron-rich oxygen atoms of the furoxan ring[6]. However, the hydrophobic methylbenzene moiety disrupts the strong, cohesive hydrogen-bonded network of the bulk alcohol. This creates an entropic penalty that limits overall solubility at room temperature.

Non-Polar & Halogenated Solvents (DCM, Chloroform, Ethyl Acetate)

Solubility: High The compound exhibits high solubility in moderately polar and halogenated solvents. Ethyl acetate and dichloromethane (DCM) are standard solvents used for liquid-liquid extraction during the workup phases of benzofuroxan reactions[8].

-

Causality: Solvation in these media is driven primarily by London dispersion forces interacting with the non-polar aromatic ring[6]. The lack of competing solvent-solvent hydrogen bonds allows the solute to integrate smoothly into the solvent cavity.

Caption: Solvation mechanisms of 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate in various organic solvents.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for handling and analyzing the solubility of this compound.

Protocol A: Determination of Thermodynamic Saturation Solubility (Shake-Flask Method)

This protocol provides a reliable method to quantify the exact solubility limit of the compound in a chosen organic solvent.

-

Solid Addition: Add an excess amount of 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate (e.g., 50 mg) into a 5 mL sealed borosilicate glass vial containing 1 mL of the target organic solvent.

-

Equilibration: Place the vial in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours. Rationale: 48 hours ensures that the transition from kinetic dissolution to thermodynamic equilibrium is fully achieved.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 10 minutes to pellet the undissolved solid.

-

Filtration: Carefully draw the supernatant and filter it through a 0.22 μm PTFE syringe filter. Rationale: PTFE is chemically inert to harsh organic solvents like DMSO and DCM, preventing filter degradation that could skew analytical results.

-

Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV, monitoring the characteristic absorbance of the benzofuroxan ring to calculate the exact concentration.

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility determination.

Protocol B: Solvent-Mediated Synthesis Workflow (Sulfoximine Generation)

Because of its exceptional solubility and reactivity in DMSO, the compound is often reacted directly in this solvent. The following protocol outlines the synthesis of sulfoximine derivatives[8].

-

Reagent Mixing: In a 10 mL test tube equipped with a magnetic stirring bar, dissolve 0.2 mmol of 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate in 1.2 mL of pure DMSO.

-

Thermal Activation: Heat the stirred mixture to 135 °C for 16 hours under an open atmosphere. Rationale: Elevated temperatures promote the retrocleavage of the furoxan ring at the N–O bond, forming a nitrene intermediate that subsequently reacts with the DMSO solvent.

-

Quenching & Extraction: Cool the reaction to room temperature and quench by adding 5 mL of distilled water. Extract the aqueous mixture with ethyl acetate (3 × 5 mL).

-

Purification: Dry the combined ethyl acetate extracts over anhydrous MgSO₄, evaporate the solvent under reduced pressure, and purify the residue via silica gel column chromatography.

References

-

Construction of N–S and C–N Bonds from Reactions of Benzofuroxans with DMSO or THF Source: NIH / ACS Publications URL:[Link]

-

Frinton Laboratories, Inc. Catalog (5-METHYLBENZOFUROXAN) Source: ChemBuyersGuide URL:[Link]

-

Chemical Properties of Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1) Source: Cheméo URL:[Link]

-

Synthesis and biological evaluation of novel structural hybrids of benzofuroxan derivatives and fluoroquinolones Source: Kazan Federal University (KPFU) URL:[Link]

-

Preparation of phenazine N5,N10-dioxides: Effects of benzofuroxan substituents Source: ResearchGate URL:[Link]

-

Synthesis and Biological Evaluation of Benzofuroxan Derivatives as Fungicides against Phytopathogenic Fungi Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Benzofurazan, 5-methyl-, 1-oxide (CAS 19164-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. kpfu.ru [kpfu.ru]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Chlorobenzofuroxan|High-Quality Research Chemical [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Photophysical Paradox: Quantum Yield Dynamics and Fluorogenic Applications of 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate

Executive Summary

In the realm of heterocyclic photochemistry, 6-methyl-2,1,3-benzoxadiazol-1-ium-1-olate (commonly referred to as 5-methylbenzofuroxan or 6-methylbenzofuroxan due to rapid N-1/N-3-oxide tautomerism) occupies a unique and highly valuable position. While the core 2,1,3-benzoxadiazole (benzofurazan) scaffold is renowned for its intense fluorescence, the presence of the N-oxide moiety in the benzofuroxan state acts as a profound intramolecular quencher. Consequently, its intrinsic photoluminescence quantum yield ( ΦF ) is near zero.

However, this "dark" state is precisely what makes the compound an exceptional fluorogenic precursor and a highly reactive photochemical intermediate. This whitepaper dissects the mechanistic causality behind its quenched quantum yield, explores its photochemical reactivity, and provides a self-validating protocol for harnessing its latent fluorescence in drug development and diagnostic assays.

Mechanistic Grounding: The N-Oxide Quenching Effect

The photophysical behavior of 6-methyl-2,1,3-benzoxadiazol-1-ium-1-olate is governed by the electronic influence of the N-oxide group. When the molecule absorbs a photon and transitions to the first excited singlet state ( S1 ), the radiative decay pathway (fluorescence) is forced to compete with non-radiative processes.

The N-oxide oxygen introduces low-lying nπ∗ states that facilitate rapid Intersystem Crossing (ISC) from the S1 state to the triplet state ( T1 ). Because the rate constant for ISC ( kISC ) in these N-oxide systems is orders of magnitude larger than the rate constant for fluorescence ( kF ), the absorbed energy is dissipated non-radiatively. Empirical studies have demonstrated that the structural alteration from a fluorescent benzoxadiazole to a benzoxadiazole-2-oxide (benzofuroxan) moiety causes a >103 -fold decrease in fluorescence intensity[1]. Thus, the photoluminescence quantum yield of the intact 6-methyl-2,1,3-benzoxadiazol-1-ium-1-olate remains practically negligible, providing an optically silent background for assays.

Photochemical Reactivity and Enzymatic Reductions

While its photoluminescence is quenched, the photochemical and chemical quantum yields of 6-methyl-2,1,3-benzoxadiazol-1-ium-1-olate are highly efficient, making it a versatile substrate in synthetic and biological applications.

-

Photochemical Generation: Benzofuroxans can be generated with near-quantitative chemical yields via the photolysis of crystalline o-nitrophenylazides, a process driven by the extrusion of nitrogen gas and subsequent cyclization[2].

-

Enzymatic Reduction: In biological systems, the electron-accepting potency of 5-methylbenzofuroxan makes it a prime substrate for single- and two-electron transferring flavoenzymes, such as NAD(P)H:quinone oxidoreductase (NQO1). The enzymatic reduction proceeds with high catalytic efficiency ( kcat/Km=1.4×104M−1s−1 ), yielding reactive intermediates like o-benzoquinone dioximes before final conversion to phenazine derivatives[3].

Fluorogenic Applications: Unlocking Latent Quantum Yields

Because the N-oxide strictly suppresses fluorescence, 6-methyl-2,1,3-benzoxadiazol-1-ium-1-olate serves as an ideal "turn-on" fluorogenic probe. By selectively removing the N-oxide oxygen (deoxygenation), the highly fluorescent 5-methyl-2,1,3-benzoxadiazole (5-methylbenzofurazan) is generated, restoring the radiative S1→S0 pathway[4].

Protocol: Fluorogenic Deoxygenation Assay via Triphenylphosphine (TPP)

Purpose: To quantitatively convert the non-fluorescent N-oxide into its highly fluorescent benzofurazan counterpart, validating the latent quantum yield. Self-Validating Mechanism: This protocol utilizes a split-sample baseline measurement. Because the starting material has a ΦF<0.001 , any baseline fluorescence prior to reagent addition strictly indicates contamination or spontaneous degradation. The reaction's success is internally validated by the emergence of a specific emission peak that must mathematically correlate with the stoichiometric depletion of the TPP reducing agent.

-

Step 1: Baseline Establishment (The Negative Control)

-

Action: Dissolve 6-methyl-2,1,3-benzoxadiazol-1-ium-1-olate in anhydrous toluene to a final concentration of 10 µM. Measure the baseline fluorescence emission ( λex≈365 nm).

-

Causality: Toluene is selected because aprotic, non-polar solvents minimize solvent-induced dipole relaxation, providing the clearest, lowest-noise baseline for the intrinsic N-oxide quenching. The emission should be indistinguishable from a pure solvent blank.

-

-

Step 2: Deoxygenation Reaction

-

Action: Add 1.5 molar equivalents of Triphenylphosphine (TPP) to the solution. Seal the reaction vessel under a nitrogen atmosphere and heat to 80°C for 2 hours.

-

Causality: TPP acts as a highly specific oxygen acceptor, abstracting the N-oxide oxygen to form triphenylphosphine oxide (TPPO) and the reduced benzofurazan[4]. The nitrogen atmosphere prevents competitive oxidation of TPP by ambient O2 , ensuring the reaction strictly measures the benzofuroxan conversion.

-

-

Step 3: Photophysical Validation and Quantum Yield Calculation

-

Action: Cool the sample to room temperature. Measure the fluorescence emission of the resulting 5-methyl-2,1,3-benzoxadiazole. Calculate the quantum yield ( ΦF ) using quinine sulfate in 0.1 M H2SO4 as a reference standard[4].

-

Causality: Quinine sulfate ( ΦF=0.55 ) is the gold standard for blue/green fluorophores. By comparing the integrated fluorescence intensity and optical density of the sample against the standard, the exact restoration of the quantum yield is quantified, proving the efficacy of the "turn-on" mechanism.

-

Quantitative Data Presentation

The following table summarizes the stark contrast in quantum yields and kinetic parameters between the quenched N-oxide state and the reduced fluorogenic state.

| Photophysical / Kinetic Property | 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate (N-Oxide State) | 5-Methyl-2,1,3-benzoxadiazole (Reduced Benzofurazan State) |

| Photoluminescence Quantum Yield ( ΦF ) | <0.001 (Severely Quenched) | >0.30 (Highly Fluorescent) |

| Dominant Excited State Decay | Non-radiative (Intersystem Crossing to T1 ) | Radiative (Fluorescence S1→S0 ) |

| Enzymatic Reduction Rate ( kcat/Km ) | 1.4×104M−1s−1 (via NQO1) | N/A (Stable End Product) |

| Primary Utility in Assays | Fluorogenic Precursor / Electron Acceptor | Fluorescent Label / Readout Probe |

Photophysical Pathway Visualization

Figure 1: Photophysical pathways showing N-oxide quenching and fluorescence restoration via reduction.

References

- Title: N-1-Oxide/N-3-oxide tautomerism in benzofuroxan (and its derivatives)

- Title: The Study of NADPH-Dependent Flavoenzyme-Catalyzed Reduction of Benzo[1,2-c]1,2,5-oxadiazole N-Oxides (Benzofuroxans)

- Title: Synthesis and fluorescence properties of 4,5-, 4,6- and 5,6- disubstituted benzofurazan Source: CLOCKSS URL

- Title: Generation of Benzofuroxans by Photolysis of Crystalline o-Nitrophenylazides. A Green Chemistry Reaction.

Sources

Absorption and Emission Dynamics of 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate: A Technical Guide to Photophysical Profiling and Probe Development

Executive Summary

6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate (commonly referred to as 6-methylbenzofuroxan or 6-MBFO) is a highly specialized heterocyclic compound widely utilized in the development of energetic materials, nitric oxide (NO) donors, and advanced pro-fluorophores. As a Senior Application Scientist, I approach the spectroscopic characterization of 6-MBFO not merely as a data-collection exercise, but as a study of structural fluxionality. The compound's unique N-oxide moiety dictates both its ground-state tautomerism and its excited-state non-radiative decay pathways.

This whitepaper provides an authoritative, in-depth guide to the absorption and emission spectra of 6-MBFO, detailing the causality behind its photophysical behavior and providing self-validating experimental workflows for its characterization and activation in biochemical assays.

Structural Dynamics: The N-1/N-3 Oxide Tautomerism

Before analyzing the spectra of 6-MBFO, one must understand its structural reality in solution. Benzofuroxans do not exist as static molecules; they undergo a rapid equilibration known as N-1/N-3 oxide tautomerism (often discussed in the context of the Boulton–Katritzky rearrangement) [2].

Because the activation energy for this oxygen migration is relatively low, 6-methylbenzofuroxan and 5-methylbenzofuroxan interconvert rapidly at room temperature. Consequently, the UV-Vis absorption spectrum obtained in a standard laboratory setting is a thermodynamic time-average of both tautomers. The methyl group, acting as a weak electron donor via hyperconjugation, slightly stabilizes the electron-deficient oxadiazole ring, which directly impacts the HOMO-LUMO gap and results in a bathochromic (red) shift relative to the unsubstituted parent benzofuroxan.

Tautomeric equilibrium of 6-MBFO and its photophysical pathways including fluorescence activation.

Photophysical Properties

UV-Vis Absorption Profile

The absorption spectrum of 6-MBFO is characterized by two distinct electronic transitions:

-

High-Energy Band ( π→π∗ ): Located in the deep UV region (~250–260 nm), this intense band corresponds to the π→π∗ transition of the fused aromatic system.

-

Low-Energy Band ( n→π∗ ): Located in the near-UV/visible boundary (~350–380 nm), this broader, less intense band is associated with the charge transfer from the oxygen lone pairs to the π∗ orbital of the oxadiazole ring.

In polar aprotic solvents like acetonitrile, the molar extinction coefficient ( ϵ ) for the low-energy band is approximately 1.4×104 M−1cm−1 [1].

Emission (Fluorescence) Characteristics

Native 6-MBFO is non-fluorescent . The N-oxide moiety acts as a potent intramolecular quencher. Upon UV excitation, the weak N-O bond facilitates rapid intersystem crossing (ISC) to the triplet state or internal conversion, entirely outcompeting radiative decay (fluorescence).

However, 6-MBFO is a highly valuable pro-fluorophore . When the N-oxide is chemically or enzymatically reduced (e.g., via NADPH-dependent flavoenzymes or biological thiols), the molecule is converted into 5-methylbenzofurazan [1, 3]. The removal of the quenching oxygen atom restores the rigidity of the π -system and eliminates the non-radiative decay pathway, "turning on" intense fluorescence with an emission maximum ( λem ) typically around 520 nm.

Quantitative Data Summary

| Photophysical Property | 6-MBFO (Native Pro-fluorophore) | 5-Methylbenzofurazan (Reduced Fluorophore) |

| Absorption Maxima ( λmax ) | ~258 nm, ~360 nm | ~330 nm, ~430 nm |

| Molar Extinction Coefficient ( ϵ ) | ~1.4 × 10 4 M −1 cm −1 | ~1.1 × 10 4 M −1 cm −1 |

| Emission Maxima ( λem ) | None (Quenched) | ~520 nm |

| Quantum Yield ( Φ ) | < 0.001 | 0.3 - 0.5 (Solvent dependent) |

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. By establishing a baseline and monitoring isosbestic points during reduction, you verify both the purity of the starting material and the clean conversion to the fluorescent product.

Protocol 1: UV-Vis Absorption Profiling

Causality Note: Acetonitrile is selected as the solvent due to its deep-UV transparency (cutoff ~190 nm) and aprotic nature, which prevents hydrogen-bonding interference with the N-oxide dipole.

-

Preparation: Prepare a 10 mM stock solution of 6-MBFO in anhydrous acetonitrile. Store in the dark at -20°C to prevent ambient photodegradation.

-

Dilution: Dilute the stock to a working concentration of using spectroscopic-grade acetonitrile.

-

Baseline Correction: Record a baseline scan using pure acetonitrile in a matched quartz cuvette (1 cm path length).

-

Spectral Acquisition: Scan the sample from 200 nm to 500 nm at a scan rate of 1 nm/s.

-

Validation: Identify the dual peaks at ~258 nm and ~360 nm. Calculate the exact molar extinction coefficient using the Beer-Lambert Law ( A=ϵ⋅c⋅l ).

Protocol 2: Fluorescence Activation via Chemical Reduction

Causality Note: The addition of a reducing agent (like Glutathione, GSH) cleaves the N-oxide. Monitoring the emergence of the 520 nm emission peak validates the successful conversion of the pro-fluorophore.

-

Buffer Preparation: Prepare a 0.1 M Tris-HCl buffer (pH 7.4) to mimic physiological conditions.

-

Reaction Mixture: In a fluorescence cuvette, combine 2.9 mL of Tris buffer with of a 1 mM 6-MBFO stock (final concentration ).

-

Baseline Emission: Excite the sample at 430 nm and scan the emission from 450 nm to 650 nm. Result should show near-zero fluorescence.

-

Activation: Add of a 10 mM GSH solution. Mix thoroughly.

-

Kinetic Monitoring: Incubate at 37°C for 10 minutes. Repeat the emission scan ( λex=430 nm ). A strong emission peak at ~520 nm will emerge, confirming the reduction to the benzofurazan derivative.

Step-by-step experimental workflow for spectral profiling and fluorescence activation of 6-MBFO.

Conclusion

The spectroscopic utility of 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate lies entirely in its dynamic reactivity. By understanding the Boulton-Katritzky tautomerism and the profound quenching effect of the N-oxide moiety, researchers can leverage 6-MBFO as a highly sensitive, "turn-on" fluorescent probe for reductive biological environments. Strict adherence to aprotic solvent handling for baseline absorption and controlled physiological buffering for emission assays ensures reproducible, high-fidelity data suitable for advanced drug development and biochemical screening.

References

- The Study of NADPH-Dependent Flavoenzyme-Catalyzed Reduction of Benzo[1,2-c]1,2,5-oxadiazole N-Oxides (Benzofuroxans). PMC / NIH.

- Intriguing enigma of nitrobenzofuroxan's 'Sphinx': Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement?. RSC Advances.

- Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Analytical Chemistry - ACS Publications.

Unlocking the Photophysics of Benzoxadiazole Compounds: A Technical Guide to Fluorescence Mechanisms and Probe Design

Executive Summary

Benzoxadiazole derivatives, particularly those based on the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold, have become indispensable tools in modern analytical chemistry, proteomics, and drug development. Originally developed in 1968 as fluorogenic reagents for amino acids, NBD compounds have evolved into highly sophisticated, environment-sensitive probes capable of mapping complex biological environments and quantifying trace analytes[1].

As a Senior Application Scientist, I have observed that the successful deployment of these fluorophores relies entirely on a rigorous understanding of their underlying photophysics. This whitepaper provides an in-depth mechanistic analysis of benzoxadiazole fluorescence, detailing the interplay between Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET). Furthermore, it establishes field-proven, self-validating experimental protocols designed to ensure high-fidelity data acquisition in both high-performance liquid chromatography (HPLC) and live-cell imaging workflows.

Core Photophysical Mechanisms

The utility of benzoxadiazole probes stems from their "push-pull" electronic architecture. The electron-deficient heteroaromatic ring, coupled with a strong electron-withdrawing nitro group at the 7-position, creates a highly polarized system when an electron-donating group (such as an amine or thiol) is introduced at the 4-position[1].

Intramolecular Charge Transfer (ICT)

The primary mechanism governing the emission of NBD-amine (NBD-NHR) and NBD-thiol (NBD-SH) conjugates is the ICT transition. Upon excitation, electron density shifts from the donor moiety (e.g., the amino group) toward the acceptor (the nitro group)[1]. This massive change in the dipole moment between the ground state ( S0 ) and the excited state ( S1 ) results in a pronounced Stokes shift and emission wavelengths typically exceeding 500 nm[1].

Photoinduced Electron Transfer (PET) Quenching

Many rationally designed "turn-on" probes leverage PET to maintain a dark state prior to analyte recognition. In these architectures, a recognition moiety acts as an electron donor. Following photoexcitation of the NBD fluorophore, an electron from the Highest Occupied Molecular Orbital (HOMO) of the recognition moiety rapidly transfers to the HOMO of the excited fluorophore, non-radiatively quenching the fluorescence[2]. Upon specific reaction with the target analyte (e.g., thiolysis by hydrogen sulfide), the PET donor is cleaved or electronically decoupled, inhibiting the PET process and restoring the robust ICT-mediated fluorescence[2].

Suppression of Twisted Intramolecular Charge Transfer (TICT)

Benzoxadiazole fluorescence is highly sensitive to the local microenvironment (solvatochromism). In polar, aqueous environments, the excited molecule can undergo structural relaxation via rotation around the C-N bond, accessing a dark Twisted Intramolecular Charge Transfer (TICT) state that decays non-radiatively. However, when the probe binds to a hydrophobic domain—such as the internal pocket of a Halo-tag protein—this rotation is sterically hindered. Recent studies demonstrate that cation- π interactions between the excited-state fluorophore and adjacent tryptophan residues further stabilize the planar conformation, massively amplifying the fluorescence quantum yield[3].

Logical flow of PET inhibition and ICT activation in benzoxadiazole probes.

Structural Tuning and Reagent Selection

The choice of the halogen leaving group on the benzoxadiazole core dictates the reaction kinetics. While 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) is cost-effective and widely used, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is vastly superior for rapid derivatization[4].

Causality of Reactivity: In Nucleophilic Aromatic Substitution ( SNAr ), the rate-determining step is the formation of the Meisenheimer complex. Fluorine's extreme electronegativity strongly polarizes the C-F bond, rendering the C4 carbon highly electrophilic and drastically lowering the activation energy for nucleophilic attack. Consequently, NBD-F reacts up to 50 times faster than NBD-Cl under identical conditions[4][5].

Table 1: Photophysical Properties of Benzoxadiazole Derivatives

| Compound | Analyte Target | Excitation Max (nm) | Emission Max (nm) | Primary Mechanism |

| NBD-Cl | Amines / Thiols | ~340 (unreacted) | Non-fluorescent | PET Quenching[2] |

| NBD-F | Amines / Peptides | ~340 (unreacted) | Non-fluorescent | PET Quenching[4] |

| NBD-NHR | Primary Amines | 460 - 470 | 520 - 540 | ICT (Turn-On)[1] |

| NBD-SH | Hydrogen Sulfide | ~535 | ~550 | ICT (Turn-On)[1] |

| DAABD-F | Cysteine / Lysine | 390 - 432 | 495 - 554 | ICT (Turn-On)[5] |

Self-Validating Experimental Protocols

To ensure robust and reproducible data, experimental workflows must be designed as self-validating systems. Below are two field-proven methodologies with embedded causality and validation steps.

Protocol A: Pre-Column Derivatization of Amines using NBD-F for HPLC

This protocol outlines the derivatization of trace biological amines for reverse-phase HPLC analysis[4].

Causality in Design:

-

Buffer Choice: A pH of 8.0–9.0 is strictly required to ensure the target aliphatic amines are deprotonated (free base form), maximizing their nucleophilicity for the SNAr reaction[4].

-

Dark Incubation: NBD-F and its derivatives are highly photolabile; ambient light causes rapid photobleaching, skewing quantitative results.

Step-by-Step Methodology:

-

Sample Preparation: Dilute the biological sample containing target amines in 0.1 M Borate Buffer (pH 8.5).

-

Reagent Addition: Add a 10-fold molar excess of NBD-F (prepared in anhydrous acetonitrile) to the buffered sample.

-

Incubation: Heat the mixture to 50°C in a light-protected thermomixer for exactly 5 minutes[4].

-

Quenching: Terminate the reaction by adding 0.1 M HCl to drop the pH below 4.0, protonating unreacted amines and halting the SNAr process.

-

HPLC Analysis: Inject onto a C18 column. Use a mobile phase containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA acts as an ion-pairing agent, suppressing residual silanol ionization on the column and ensuring sharp, symmetrical peaks[4].

-

Detection: Monitor fluorescence at λex = 470 nm and λem = 540 nm[4].

Self-Validation Step: Always run a parallel "Reagent Blank" (buffer + NBD-F without sample). NBD-F slowly hydrolyzes in basic water to form NBD-OH, which emits weakly at ~462 nm. The blank allows you to subtract this background peak from your chromatogram.

Step-by-step workflow for pre-column NBD-F derivatization and HPLC analysis.

Protocol B: Live-Cell Fluorescence Imaging of Hydrogen Sulfide ( H2S )

Benzoxadiazole probes can be engineered for the sequential or simultaneous detection of biothiols (Cys/Hcy/GSH) and H2S via multi-signal fluorometric methods[6].

Causality in Design: H2S is a potent nucleophile that can undergo a double nucleophilic substitution. It first attacks the NBD ether/amine linkage, cleaving the quenching moiety and generating NBD-SH, which triggers an intense fluorescence turn-on via ICT restoration[1][2][6].

Step-by-Step Methodology:

-

Cell Culturing: Seed HeLa or HUVEC cells in glass-bottom confocal dishes and culture to 80% confluency.

-

Probe Loading: Incubate cells with 5 μ M of the NBD-based H2S probe in serum-free DMEM for 30 minutes at 37°C.

-

Washing: Wash cells three times with PBS (pH 7.4) to remove unbound extracellular probe.

-

Stimulation: Introduce an H2S donor (e.g., NaHS) at varying concentrations (10–100 μ M) and incubate for an additional 20 minutes.

-

Imaging: Capture images using a confocal laser scanning microscope ( λex = 488 nm, emission collected at 520–560 nm).

Self-Validation Step: To prove the fluorescence is strictly mediated by endogenous thiols/ H2S , pre-treat a control group of cells with 1 mM N-ethylmaleimide (NEM) for 30 minutes prior to probe loading. NEM is a potent thiol scavenger; a lack of fluorescence in this control group mathematically validates the specificity of the probe's mechanism[6].

Advanced Applications: Protein Tagging and Solvatochromism

Beyond small-molecule detection, the environmental sensitivity of benzoxadiazoles is heavily exploited in structural biology. Because NBD fluorescence is heavily quenched in aqueous environments (due to TICT) but highly fluorescent in hydrophobic pockets, it is an ideal "no-wash" fluorogenic tag.

For instance, when an NBD-linked Halo-tag probe enters the internal cavity of the Halo-tag protein, the hydrophobic environment shields the fluorophore from water. More critically, the excited state engages in a cation- π interaction with a specific tryptophan residue (Trp141). This interaction locks the molecular geometry, completely shutting down the non-radiative TICT pathway and yielding a ~1000-fold enhancement in fluorescence intensity[3]. This mechanism allows for real-time, gel-free protein quantification without the need to wash away unbound probes.

Conclusion

Benzoxadiazole compounds represent a masterclass in applied photophysics. By understanding the delicate balance between Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and environmental solvatochromism, researchers can rationally design highly specific probes and optimize analytical workflows. Whether performing high-throughput HPLC derivatization or executing complex live-cell imaging, adhering to the mechanistic principles and self-validating protocols outlined in this guide will ensure the highest standards of scientific integrity and data accuracy.

References

- Source: nih.

- Source: rsc.

- Source: nih.

- Source: acs.

- Synthesis and evaluation of a fluorogenic reagent for proteomic studies: 7-fluoro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide (DAABD-F)

- Source: dergipark.org.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthesis and evaluation of a fluorogenic reagent for proteomic studies: 7-fluoro-N-[2-(dimethylamino)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide (DAABD-F) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A multi-signal fluorescent probe for simultaneously distinguishing and sequentially sensing cysteine/homocysteine, glutathione, and hydrogen sulfide i ... - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00423K [pubs.rsc.org]

Unlocking the Potential of 2,1,3-Benzoxadiazole: A Comprehensive Technical Guide to Applications in Analytical Chemistry and Oncology

Executive Summary

The 2,1,3-benzoxadiazole (benzofurazan) heterocyclic scaffold represents a cornerstone in modern analytical and medicinal chemistry. Characterized by a highly inductive, electron-withdrawing nature and a flat, bicyclic conjugated structure, this moiety imparts unique photophysical and pharmacological properties to its derivatives. As a Senior Application Scientist, I have observed firsthand how the strategic functionalization of the benzoxadiazole core—particularly at the C-4 and C-7 positions—enables the rational design of ultra-sensitive fluorogenic probes, targeted anticancer therapeutics, and advanced optoelectronic materials.

This whitepaper synthesizes current literature, field-proven protocols, and mechanistic insights to guide researchers in maximizing the utility of benzoxadiazole applications.

Analytical Chemistry: Fluorogenic Derivatization Probes

One of the most widespread applications of the 2,1,3-benzoxadiazole scaffold is in the development of fluorogenic reagents for the detection of trace biological amines and thiols. Probes such as NBD-Cl (7-chloro-4-nitrobenzoxadiazole), NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole), and ABD-F (4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) are non-fluorescent in their native state but become highly fluorescent upon reaction with specific nucleophiles 12.

Mechanistic Insight

The reaction is driven by Nucleophilic Aromatic Substitution ( SNAr ). The electron-withdrawing nitro or aminosulfonyl groups at C-7 severely deplete the electron density of the benzoxadiazole ring, making the halogenated C-4 position highly electrophilic. When a biological nucleophile (amine or thiolate) attacks C-4, the halogen is displaced, resulting in an adduct that exhibits strong Intramolecular Charge Transfer (ICT), thereby "switching on" fluorescence.

Quantitative Data: Photophysical Properties of Benzoxadiazole Probes

| Fluorogenic Probe | Target Functional Group | Excitation (nm) | Emission (nm) | Key Application |

| NBD-Cl | Primary/Secondary Amines | ~470 | ~540 | Amino acid and pharmaceutical amine analysis |

| NBD-F | Primary/Secondary Amines | ~470 | ~530 | High-sensitivity catecholamine detection |

| ABD-F | Thiols (-SH) | ~380 | ~510 | Biological thiol (e.g., glutathione) quantification |

Field-Proven Protocol: High-Sensitivity Derivatization of Biological Thiols using ABD-F

To achieve reproducible, high-sensitivity detection of thiols via HPLC-Fluorescence, the derivatization environment must be strictly controlled.

Step 1: Disulfide Reduction

-

Action: Add TCEP (Tris(2-carboxyethyl)phosphine) to the biological sample and incubate at 60°C for 10 minutes.

-

Causality: Biological thiols rapidly oxidize to disulfides in ex vivo matrices. TCEP is a potent, irreversible reducing agent that ensures all thiols are in the free -SH state, maximizing the derivatization yield without interfering with the fluorophore.

Step 2: pH Adjustment

-

Action: Dilute the sample in 12.5 mM borate buffer, adjusting the pH strictly to 8.0.

-

Causality: The SNAr reaction requires the thiol to be in its highly nucleophilic thiolate anion form (the pKa of typical biological thiols is ~8.3). However, exceeding pH 8.5 accelerates the competitive hydrolysis of ABD-F into non-fluorescent byproducts (ABD-OH), severely lowering the signal-to-noise ratio.

Step 3: Derivatization

-

Action: Add a 10-fold molar excess of ABD-F and incubate at 50°C for 5 minutes.

-

Causality: Heat accelerates the SNAr kinetics, ensuring complete conversion within 5 minutes while minimizing the thermal degradation of the probe.

Step 4: Reaction Quenching & Validation (Self-Validating System)

-

Action: Add 0.1 M HCl to drop the pH to 4.0 to stop the reaction. Spike in a known concentration of an unnatural thiol (e.g., N-acetylcysteine) as an internal standard. Run a parallel procedural blank (buffer only).

-

Causality: Dropping the pH protonates unreacted thiolates, quenching the reaction and stabilizing the ABD-thiol adduct for autosampler storage. The internal standard validates the injection volume and compensates for matrix-induced fluorescence quenching. The procedural blank ensures that detected peaks are true thiol adducts, not baseline anomalies from ABD-F hydrolysis.

Workflow for ABD-F derivatization and HPLC-fluorescence detection of biological thiols.

Medicinal Chemistry: Targeted Anticancer Therapeutics

Beyond analytical chemistry, 2,1,3-benzoxadiazole derivatives have emerged as potent, non-glutathione (GSH) peptidomimetic anticancer agents. The most prominent molecule in this class is NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol) 3.

Mechanistic Insight: Suicide Inhibition of GSTP1-1

Glutathione S-transferase P1-1 (GSTP1-1) is frequently overexpressed in tumor cells, where it protects them from apoptosis by sequestering the c-Jun N-terminal kinase (JNK) in an inactive complex.

NBDHEX acts as a suicide inhibitor for GSTs. It binds to the hydrophobic H-site of the enzyme and is subsequently conjugated with intracellular GSH, forming a highly stable sigma complex at the C-4 position of the benzoxadiazole ring 4. Because this sigma complex is tightly stabilized within the active site, it permanently disables the enzyme. Crucially, the structural alteration of GSTP1-1 forces the dissociation of the JNK-GSTP1-1 complex. The liberated JNK is then free to initiate a phosphorylation cascade that triggers apoptosis in the tumor cell. Furthermore, because NBDHEX is not a standard GSH peptidomimetic, it avoids extrusion by multidrug resistance protein pumps, allowing it to accumulate effectively in malignant tissues.

Mechanism of NBDHEX-induced apoptosis via disruption of the GSTP1-1 and JNK signaling complex.

Optoelectronics & Materials Science

The flat, bicyclic conjugated structure of the 2,1,3-benzoxadiazole heterocycle is increasingly leveraged in materials science. By incorporating electron-donating (D) and electron-accepting (A) groups to form extended D-π-A-π-D architectures, researchers can precisely tune the electrochemical band gaps of the molecules (typically ranging from 2.48 to 2.70 eV) 5.

These derivatives exhibit intense absorption in the visible region (~419 nm) and strong, solvent-dependent fluorescence emission with large Stokes shifts driven by intramolecular charge transfer (ICT) states. Such tunable photophysical properties make benzoxadiazole derivatives highly desirable components for the active layers of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Conclusion

The 2,1,3-benzoxadiazole scaffold is a masterclass in chemical versatility. Whether utilized to exploit SNAr kinetics for the ultra-sensitive detection of biological thiols, to design suicide inhibitors capable of overcoming multidrug-resistant tumors, or to engineer tunable band gaps for next-generation optoelectronics, its core electronic properties remain the driving force. By adhering to the rigorous, causality-driven protocols outlined in this guide, researchers can ensure robust, reproducible data across these diverse applications.

References

-

The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino DergiPark[Link]

-

6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound NIH / PubMed Central [Link]

-

7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs NIH / PubMed [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study Frontiers in Chemistry [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

Application Notes for Cellular Staining with Benzofurazan-Based Fluorophores

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The compound 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate belongs to the benzofurazan (also known as benzoxadiazole) class of fluorophores. While this specific derivative is not widely documented under its formal chemical name in application literature, its core structure is closely related to the well-characterized and versatile 4-nitro-2,1,3-benzoxadiazole (NBD) family of dyes.[1][2] This guide synthesizes the known principles and methodologies of NBD and other benzofurazan derivatives to provide a robust framework for utilizing these probes in cellular imaging.

Benzofuran and benzoxadiazole derivatives are valued in medicinal chemistry and cell biology for their diverse biological activities and useful photophysical properties.[3][4] Certain derivatives are intrinsically fluorescent and can be engineered to report on specific cellular components and processes, such as the presence of thiols or changes in the local microenvironment.[4][5]

Principle of Staining: A Fluorogenic Reaction with Cellular Thiols

Many benzofurazan derivatives function as fluorogenic agents, meaning they are minimally fluorescent on their own but become highly fluorescent upon reacting with a specific target.[6] A primary mechanism for this "turn-on" fluorescence in a cellular context is the reaction with thiol groups (-SH) present in amino acids like cysteine, and consequently in proteins and peptides like glutathione.[6][7]

The process involves a rapid and specific sulfide-thiol exchange reaction.[6] The non-fluorescent benzofurazan sulfide probe readily enters the cell. Inside the cell, it reacts with abundant intracellular thiols to form a highly fluorescent thiol adduct. This covalent labeling results in a stable signal that can be visualized and quantified by fluorescence microscopy.[6][8] This specificity makes them excellent tools for imaging and quantifying cellular thiol content, which is crucial for understanding redox biology and cellular stress responses.[7]

Figure 1: Fluorogenic activation of a benzofurazan probe within a live cell.

Spectroscopic Properties and Imaging Considerations

The fluorescent adducts formed by benzofurazan probes typically exhibit excitation and emission spectra in the blue to green range. Based on closely related compounds, the spectral properties can be summarized as follows:

| Parameter | Value | Source |

| Excitation Maximum (λex) | ~430 nm | [7] |

| Emission Maximum (λem) | ~520 nm | [7] |

| Recommended Filter Set | DAPI, FITC/GFP | |

| Key Feature | Fluorogenic | [6] |

For optimal imaging, a fluorescence microscope equipped with a filter set appropriate for DAPI or green fluorescent protein (GFP) is recommended. The excitation at ~430 nm and emission at ~520 nm allows for clear visualization with standard equipment.[5][7]

Experimental Protocols

These protocols provide a starting point for live and fixed cell staining. As with any fluorescent probe, optimization of concentration and incubation time is critical for achieving the best signal-to-noise ratio for your specific cell type and experimental conditions.[4]

Protocol 1: Live-Cell Staining and Imaging

This protocol is designed for the direct visualization of thiol content in living cells, leveraging the fluorogenic nature of the probe.

Materials:

-

Benzofurazan Probe Stock Solution (1-10 mM in anhydrous DMSO)

-

Live-Cell Imaging Medium (e.g., phenol red-free DMEM or HBSS)

-

Cultured cells on glass-bottom dishes or appropriate imaging plates

-

Phosphate-Buffered Saline (PBS)

Figure 2: Workflow for staining live cells with a benzofurazan probe.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 1-10 mM stock solution of the benzofurazan probe in high-quality, anhydrous DMSO. Store this solution at -20°C, protected from light and moisture.

-

Cell Seeding: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture them until they reach the desired confluency, typically 60-80%. The cell density should be optimized to allow for clear imaging of individual cells.

-

Probe Loading: a. Pre-warm your live-cell imaging medium to 37°C. b. Prepare the final working solution by diluting the probe stock solution into the pre-warmed medium. A starting concentration of 1-10 µM is recommended.[4] Vortex briefly to ensure the probe is fully dissolved.

-

Staining: a. Aspirate the culture medium from the cells and gently wash once with pre-warmed PBS. b. Remove the PBS and add the probe-containing imaging medium to the cells. c. Incubate for 15-30 minutes at 37°C, protected from light. The optimal time may vary between cell types.

-

Wash: Aspirate the loading solution and wash the cells two to three times with pre-warmed imaging medium or PBS to remove any unbound probe. This step is crucial for minimizing background fluorescence.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed to image immediately on a fluorescence microscope using appropriate filters (e.g., Ex: 430/20 nm, Em: 520/20 nm).

Protocol 2: Staining of Fixed and Permeabilized Cells

While many benzofurazan probes are designed for live-cell applications, they can also be used on fixed cells. The "stain-then-fix" method is generally preferred to preserve the localization of the probe that occurred in the live state.

Materials:

-

All materials from Protocol 1

-

4% Paraformaldehyde (PFA) in PBS, freshly prepared

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Antifade mounting medium

Figure 3: Stain-then-fix workflow for benzofurazan probes.

Step-by-Step Methodology:

-

Live Cell Staining: Follow steps 1 through 4 of Protocol 1 to label the cells while they are alive.

-

Wash: After incubation, aspirate the labeling solution and wash the cells three times with PBS at room temperature.

-

Fixation: Add freshly prepared 4% PFA in PBS to the cells and incubate for 15-20 minutes at room temperature.[9]

-

Causality Insight: PFA cross-links proteins and other amine-containing molecules, locking the fluorescent adducts in place. This preserves cellular morphology and probe localization.

-

-

Wash: Aspirate the PFA solution and wash the cells thoroughly three times with PBS.

-

Permeabilization (Optional): This step is only necessary if you plan to co-stain with antibodies against intracellular targets. To permeabilize, incubate the fixed cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[9]

-

Final Wash: Wash the cells three times with PBS.

-

Mounting and Imaging: Carefully mount the coverslip onto a microscope slide using an antifade mounting medium. The slide can now be imaged or stored at 4°C, protected from light.

Trustworthiness: Self-Validating Systems & Troubleshooting

| Issue | Probable Cause | Recommended Solution |

| No/Weak Signal | Probe concentration too low; Incubation time too short; Low intracellular thiol levels; Photobleaching. | Increase probe concentration or incubation time incrementally. Include a positive control cell line known to have high glutathione levels. Use an antifade mountant and minimize light exposure during imaging. |

| High Background | Probe concentration too high; Insufficient washing; Probe precipitation. | Decrease probe concentration. Increase the number and duration of wash steps. Ensure the probe is fully dissolved in the working solution before adding to cells. |

| Cell Toxicity/Death | Probe concentration too high; Prolonged incubation; Solvent (DMSO) toxicity. | Perform a dose-response curve to find the optimal, non-toxic concentration. Reduce incubation time. Ensure the final DMSO concentration is low (<0.5%). |

| Inconsistent Staining | Uneven cell confluency; Incomplete probe dissolution. | Ensure a homogenous cell monolayer. Vortex the working solution thoroughly before application. |

By following these detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize 6-Methyl-2,1,3-benzoxadiazol-1-ium-1-olate and related benzofurazan probes for robust and reliable cellular imaging.

References

-

Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical Chemistry, 84(15), 6877-83. [Link]

-

Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. PMC. [Link]

-

ACS Publications. (2012). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Analytical Chemistry. [Link]

-

ResearchGate. (n.d.). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. [Link]

-

Yi, L., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews. [Link]

-

ResearchGate. (n.d.). NBD derived diphenyl(aminomethyl)phosphane – A new fluorescent dye for imaging of low pH regions and lipid membranes in living cells. [Link]

-

Chattopadhyay, A., & Haldar, S. (2016). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. The Journal of Physical Chemistry B, 120(12), 3047-55. [Link]

-

MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 708. [Link]

-

STAR Protocols. (2023). Protocol for in-plate staining of clinical peripheral blood mononuclear cell samples for high-throughput analysis via spectral flow cytometry. STAR Protocols, 4(2), 102283. [Link]

-

El-Sayed, N. N. E., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 12(1), 12595. [Link]

-

PubMed. (2011). The glutathione transferase inhibitor 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) increases temozolomide efficacy against malignant melanoma. [Link]

-

Taylor & Francis Online. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1286. [Link]

-

PubMed. (2008). Novel application of 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole to visualize lysosomes in live cells. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]